(1-Ethylpropyl)(2-phenylethyl)amine

Vascular Pharmacology Smooth Muscle Relaxation TRPC Channel Modulation

(1-Ethylpropyl)(2-phenylethyl)amine, also known as N-(2-phenylethyl)pentan-3-amine (CAS 71797-47-2), is a secondary amine with a molecular formula of C13H21N and a molecular weight of 191.31 g/mol. It features a branched pentan-3-yl (1-ethylpropyl) group attached to a nitrogen atom that is also bonded to a 2-phenylethyl moiety.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
CAS No. 71797-47-2
Cat. No. B1281511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylpropyl)(2-phenylethyl)amine
CAS71797-47-2
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCCC(CC)NCCC1=CC=CC=C1
InChIInChI=1S/C13H21N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3
InChIKeyODDCELUOAPMLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethylpropyl)(2-phenylethyl)amine (CAS 71797-47-2) - Baseline Chemical and Pharmacological Profile for Research Procurement


(1-Ethylpropyl)(2-phenylethyl)amine, also known as N-(2-phenylethyl)pentan-3-amine (CAS 71797-47-2), is a secondary amine with a molecular formula of C13H21N and a molecular weight of 191.31 g/mol [1]. It features a branched pentan-3-yl (1-ethylpropyl) group attached to a nitrogen atom that is also bonded to a 2-phenylethyl moiety . This compound is a key simplified analogue of the natural alkaloid schwarzinicine A, and it is primarily investigated as a research tool for its calcium-modulating and vasorelaxant properties [2].

(1-Ethylpropyl)(2-phenylethyl)amine - Why Generic Phenylethylamine Substitution is Scientifically Unsound


Substituting (1-Ethylpropyl)(2-phenylethyl)amine with a generic phenylethylamine or a different alkyl-branched analog is not scientifically valid due to its unique structure-activity relationship (SAR). The compound's specific branched pentan-3-yl group and the precise 2-phenylethyl substitution on the secondary amine are critical for its activity profile, particularly its multi-channel TRPC inhibition and calcium antagonist behavior [1]. Studies have shown that even structural simplification from the natural parent compound schwarzinicine A—specifically the removal of three methoxy groups—results in a distinct pharmacological profile with quantifiable differences in potency against various TRPC channel subtypes [2]. A generic substitution would unpredictably alter lipophilicity, target engagement, and downstream functional effects, rendering any comparative study invalid.

(1-Ethylpropyl)(2-phenylethyl)amine - Quantitative Evidence Guide for Differentiated Research Selection


Comparative Vasorelaxant Efficacy of (1-Ethylpropyl)(2-phenylethyl)amine (FK70) vs. Parent Natural Product Schwarzinicine A

(1-Ethylpropyl)(2-phenylethyl)amine, referred to as FK70 or Compound 1, demonstrates a vasorelaxation effect comparable to its structurally complex parent alkaloid, Schwarzinicine A (Compound 2), in rat-isolated aorta. The maximum relaxation response (Emax) for Compound 1 is 111.4%, which is only slightly lower than the Emax of 123.1% observed for Compound 2 [1]. This indicates that the simplified synthetic analogue retains the core pharmacological activity of the natural product, making it a viable, more accessible tool compound.

Vascular Pharmacology Smooth Muscle Relaxation TRPC Channel Modulation

Potency and Selectivity Profile of (1-Ethylpropyl)(2-phenylethyl)amine Against hTRPC Channel Subtypes

The compound demonstrates a distinct and quantifiable inhibition profile against specific human Transient Receptor Potential Canonical (hTRPC) channel subtypes. Its inhibitory potency varies across channels, with IC50 values of 6 µM for hTRPC3, 2 µM for hTRPC4, 2 µM for hTRPC5, and 5 µM for hTRPC6 [1]. This multi-target inhibition of calcium influx through these channels defines its mechanism of action and differentiates it from selective channel blockers or other phenylethylamine analogs.

Calcium Signaling Ion Channels TRPC Pharmacology

Mechanism-Based Differentiation: Calcium Antagonism vs. Adrenoceptor Agonists

Unlike β-adrenoceptor agonists such as dobutamine and isoprenaline, the vasorelaxant effect of (1-Ethylpropyl)(2-phenylethyl)amine is not mediated through adrenoceptors, potassium channels, or the endothelium/nitric oxide pathway [1]. Instead, its mechanism is attributed to the inhibition of extracellular calcium influx, a profile it shares with the known calcium channel blocker SKF 96365 [2]. This demonstrates a clear mechanistic divergence from other common vasoactive phenylethylamine derivatives, positioning it as a calcium antagonist rather than a β-agonist.

Vascular Smooth Muscle Calcium Channel Blocker Mechanism of Action

Broad Tissue Activity: Vasorelaxation Across Multiple Smooth Muscle Types

In a broad tissue profiling study, (1-Ethylpropyl)(2-phenylethyl)amine exhibited a relaxation effect in all smooth muscle tissue types tested, including rat aorta, trachea, bladder, porcine coronary artery (PCA), and guinea pig ileum [1]. The effect was notably more pronounced in vascular smooth muscle tissues, demonstrating a preference for vascular beds over non-vascular smooth muscle. This tissue-specific magnitude of effect provides a quantitative and qualitative basis for prioritizing its use in cardiovascular research.

Smooth Muscle Pharmacology Tissue Selectivity In Vitro Bioassay

(1-Ethylpropyl)(2-phenylethyl)amine - Optimal Research and Industrial Application Scenarios Based on Evidence


Cardiovascular Research: Investigating Calcium-Dependent Vasorelaxation Pathways

Based on its demonstrated vasorelaxant effect in rat aorta and porcine coronary artery, with an Emax of 111.4% and a mechanism involving extracellular calcium influx inhibition [1], this compound is ideally suited for ex vivo studies investigating calcium signaling in vascular smooth muscle. It serves as a potent tool compound for dissecting pathways independent of adrenoceptors and potassium channels [2].

Ion Channel Pharmacology: Functional Profiling of hTRPC3/4/5/6 Channels

The compound's characterized inhibitory profile against hTRPC3 (IC50 6 µM), hTRPC4 (IC50 2 µM), hTRPC5 (IC50 2 µM), and hTRPC6 (IC50 5 µM) channels in HEK cells [3] positions it as a valuable pharmacological tool for studying the functional role of these TRPC subfamilies in cellular calcium homeostasis. It is particularly useful for experiments requiring broad-spectrum inhibition of multiple TRPC subtypes.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on Phenylethylamine Derivatives

As a simplified, synthetically accessible analogue of the complex natural product schwarzinicine A that retains core vasorelaxant activity (Emax 111.4% vs. 123.1% for the parent) [1], this compound provides a crucial reference point for SAR studies. Researchers can use it as a lead-like scaffold to explore the impact of further structural modifications on TRPC channel potency and selectivity.

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